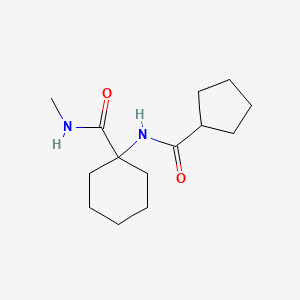
3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as CL-218,872 and is a potent and selective antagonist of the kappa opioid receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases and disorders.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione is through its antagonism of the kappa opioid receptor. This receptor is involved in the regulation of pain, mood, and stress responses. By blocking this receptor, CL-218,872 has been shown to produce analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione have been extensively studied. It has been shown to produce analgesic effects in animal models of pain. Additionally, it has been shown to produce anxiolytic effects in animal models of anxiety. It has also been investigated for its potential use in the treatment of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione in laboratory experiments is its selectivity for the kappa opioid receptor. This allows for more precise and targeted studies of the effects of this receptor on various physiological and biochemical processes. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione. One area of research is the development of more selective and potent kappa opioid receptor antagonists for use in the treatment of pain and psychiatric disorders. Additionally, the potential therapeutic applications of this compound in other areas, such as addiction and stress-related disorders, warrant further investigation. Finally, the potential side effects and toxicity of this compound must be further studied to ensure its safety for use in humans.
Synthesemethoden
The synthesis of 3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione involves the reaction of 3-chlorobenzyl chloride with propylimidazole in the presence of a base such as potassium carbonate. The resulting product is then treated with phosgene to form the final compound. The synthesis of this compound has been well-documented in scientific literature and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties and has been investigated for its potential use in the treatment of pain. Additionally, it has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-propylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-6-14-8-11(16)15(12(14)17)10-5-3-4-9(13)7-10/h3-5,7H,2,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYCHCKZZOXCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514078.png)


![2-[2-Oxo-2-[(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl)amino]ethoxy]acetic acid](/img/structure/B7514099.png)
![N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7514105.png)
![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)
![1-(4-Chlorophenoxy)-3-[furan-2-ylmethyl(methyl)amino]propan-2-ol](/img/structure/B7514123.png)
![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)

![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)


![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)